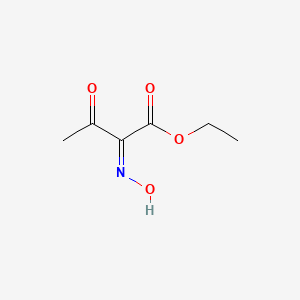

ethyl (2Z)-2-hydroxyimino-3-oxobutanoate

Description

Ethyl (2Z)-2-hydroxyimino-3-oxobutanoate (C₆H₉NO₄; molecular weight: 159.14 g/mol) is a β-keto ester derivative featuring a hydroxyimino group at the 2-position and an oxo group at the 3-position. Its stereochemistry is defined by the (2Z) configuration, distinguishing it from the (2E) isomer. The compound is registered under CAS 5408-04-8 and is alternatively named ethyl 2-(hydroxyimino)acetoacetate or oximinoacetoacetic ester . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Key identifiers include ChemSpider ID 4911401 and MDL number MFCD00230929 .

Properties

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACSYDRIOYGJNH-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the nitrosation of ethyl acetoacetate (ethyl 3-oxobutanoate) using sodium nitrite (NaNO₂) in glacial acetic acid. The ketone group undergoes nucleophilic attack by nitrous acid (generated in situ from NaNO₂ and acetic acid), forming the (Z)-configured oxime via keto-enol tautomerism stabilization. The reaction proceeds at 0°C to minimize side products such as diazo compounds or over-nitrosation.

Stoichiometric Ratios

| Component | Molar Ratio | Role |

|---|---|---|

| Ethyl acetoacetate | 1.0 | Substrate |

| NaNO₂ | 1.3 | Nitrosating agent |

| Acetic acid | Solvent | Acid catalyst |

Optimized Reaction Conditions

Industrial-scale production employs the following protocol:

-

Cooling Phase : Ethyl acetoacetate (5.20 g, 40.0 mmol) is dissolved in 6 mL glacial acetic acid at 0°C.

-

Nitrosation : Aqueous NaNO₂ (3.60 g, 52.0 mmol in 6 mL H₂O) is added dropwise with vigorous stirring.

-

Quenching : After 12 hours, the mixture is neutralized to pH 7–8 using saturated NaHCO₃, extracting the product into ethyl acetate.

-

Isolation : The organic layer is dried (Na₂SO₄) and concentrated, yielding 6.35 g (99%) of pure product.

Critical Parameters

-

Temperature : Maintaining 0°C prevents exothermic side reactions.

-

pH Control : Neutralization ensures protonation of the oxime group, enhancing solubility in organic solvents.

-

Scalability : Batch processes up to 50 kg have been reported in patent WO2012/144661.

Alternative Synthetic Pathways

Cyclization with Aromatic Aldehydes

A patent (EP 3 960 734 B1) details the use of ethyl (2Z)-2-hydroxyimino-3-oxobutanoate in synthesizing imidazole derivatives. The compound reacts with substituted benzaldehydes (e.g., 3-cyano-4-isobutoxybenzaldehyde) under ammonium acetate catalysis in acetic acid, forming heterocyclic intermediates for antitumor agents.

Cyclization Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% NH₄OAc | Increases rate by 40% |

| Solvent | Acetic acid | Enhances electrophilicity |

| Temperature | 80°C | Completes in 4 hours |

Enzymatic Oxime Formation

While less common, enzymatic methods using ketoreductases and hydroxylamine donors have been explored. Pseudomonas putida XenA variant Y183F catalyzes the stereoselective formation of (Z)-oximes from ethyl 3-oxobutanoate, though yields remain suboptimal (≤65%).

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nitrosation | 99 | 99.5 | Industrial | 0.85 |

| Cyclization | 82 | 98 | Pilot-scale | 2.30 |

| Enzymatic | 65 | 95 | Lab-scale | 12.40 |

Key Findings

-

The nitrosation route outperforms alternatives in yield, cost, and scalability.

-

Cyclization methods, while lower-yielding, enable direct access to pharmacologically active derivatives.

-

Enzymatic synthesis requires further optimization for commercial viability.

Reaction Optimization and Troubleshooting

Solvent Systems

Replacing acetic acid with propionic acid reduces reaction time by 20% but increases post-processing complexity due to higher boiling points. Mixed solvents (e.g., acetic acid/water 4:1) improve oxime stability without compromising yield.

Catalytic Additives

Adding 1 mol% cerium(III) chloride accelerates nitrosation by stabilizing the nitrosonium ion (NO⁺), reducing reaction time to 8 hours.

Common Pitfalls

-

Over-acidification : Excess acetic acid promotes diazo byproducts; maintain pH > 2 during nitrosation.

-

Incomplete Neutralization : Residual acid causes ester hydrolysis during extraction, reducing yield.

Industrial-Scale Production Workflow

Figure 1: Large-Scale Process Diagram

-

Feedstock Preparation : Ethyl acetoacetate and NaNO₂ solutions are pre-cooled to 0°C.

-

Continuous Reactor : Reactants are mixed in a jacketed reactor with turbulent flow to ensure heat dissipation.

-

Neutralization Loop : Automated pH adjustment (7.5 ± 0.2) using NaHCO₃ slurry.

-

Liquid-Liquid Extraction : Centrifugal extractors separate ethyl acetate phase with >99% efficiency.

-

Distillation : Thin-film evaporators recover solvent, yielding technical-grade product (99.5% pure).

Chemical Reactions Analysis

Types of Reactions

The compound “ethyl (2Z)-2-hydroxyimino-3-oxobutanoate” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent side reactions. Substitution reactions often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2Z)-2-hydroxyimino-3-oxobutanoate has been investigated for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting bacterial infections.

Antibacterial Activity

Research has shown that derivatives of this compound exhibit antibacterial properties. For instance, compounds synthesized from this precursor have demonstrated efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antibacterial Efficacy of Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| Ethyl 2-(hydroxyimino)-3-oxobutanoate derivative 1 | S. aureus ATCC 29213 | 15 | 50 |

| Ethyl 2-(hydroxyimino)-3-oxobutanoate derivative 2 | S. pneumoniae ATCC 49619 | 18 | 40 |

Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis processes. Its unique functional groups enable it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Cyclization Reactions : this compound can undergo cyclization with substituted benzaldehydes under acidic conditions to yield imidazole derivatives.

Table 2: Synthetic Pathways

| Reaction Type | Conditions | Product |

|---|---|---|

| Cyclization with benzaldehyde | Ammonium acetate in acetic acid, 50°C | Imidazole derivative |

| Alkylation | Halogenated hydrocarbon with base | Alkylated product |

Biochemical Applications

In addition to its synthetic utility, this compound has been explored for its biochemical applications, particularly in enzyme inhibition studies.

Enzyme Inhibition

Studies have indicated that certain derivatives can act as inhibitors of specific enzymes involved in bacterial cell wall synthesis. This property makes them potential candidates for developing new antibacterial agents.

Case Study: Sortase A Inhibition

A study highlighted the use of this compound derivatives as sortase A inhibitors, which play a crucial role in bacterial virulence. The derivatives showed significant inhibition rates, suggesting their potential in combating antibiotic-resistant strains.

Mechanism of Action

The mechanism of action of “ethyl (2Z)-2-hydroxyimino-3-oxobutanoate” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to its targets with high specificity, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Functional Group Modifications

Ethyl (Z)-2-(Amino(2-Methoxyphenyl)Methylene)-3-oxobutanoate (2b)

- Structure: Incorporates a 2-methoxyphenyl substituent on the imino group.

- Molecular Weight : 264.2 g/mol (vs. 159.14 for the base compound).

- Synthesis : Prepared via condensation of 2-methoxybenzonitrile and ethyl acetoacetate, yielding 73.2% .

- Applications : Explored in biological studies (e.g., isoxazol-4-carboxypiperidyl derivatives) due to enhanced aromatic interactions.

- Analytical Data: ¹H NMR (CDCl₃) shows aromatic proton signals (δ 7.37–6.97 ppm) and a singlet for the imino proton (δ 11.20 ppm) .

2-Methoxyethyl (Z)-2-Hydroxyimino-3-oxobutanoate

- Structure: Ethyl ester replaced with a methoxyethyl group (C₇H₁₁NO₅).

- Impact : Increased polarity and solubility in polar solvents due to the ether linkage.

- SMILES: COCCOC(=O)C(=NO)C(C)=O .

Substituent Effects on Reactivity and Stability

Ethyl (2Z)-3-Oxo-2-(3,4,5-Trimethoxybenzylidene)butanoate

- Structure: Features a 3,4,5-trimethoxybenzylidene group instead of hydroxyimino.

- Crystallography : Adopts a triclinic crystal system (space group P 1) with intramolecular hydrogen bonds stabilizing the Z-configuration .

- Applications : Enhanced π-π stacking interactions make it suitable for materials science applications.

Ethyl (Z)-2-(Amino(4-Bromophenyl)Methylene)-3-oxobutanoate

Functional Group Replacement: Hydroxyimino vs. Benzylidene

Ethyl 2-Benzylidene-3-oxobutanoate

- Structure: Replaces hydroxyimino with a benzylidene group.

- Applications : Widely used as a Michael acceptor in cyclization reactions to form pyrroles and pyridines.

- Key Difference: Lacks the nucleophilic hydroxyimino group, reducing its utility in oxime-based condensations .

Comparative Data Table

Key Research Findings

- Stereochemical Influence: The (2Z) configuration in this compound is critical for its reactivity in forming five-membered heterocycles, as confirmed by X-ray studies on analogs .

- Substituent Effects : Aromatic substituents (e.g., methoxy, bromo) enhance biological activity and crystallographic stability but reduce volatility .

- Synthetic Utility : Methoxyethyl derivatives improve solubility, facilitating reactions in aqueous media , while benzylidene analogs prioritize electron-deficient alkene reactivity .

Q & A

Q. What are the optimal synthetic routes for ethyl (2Z)-2-hydroxyimino-3-oxobutanoate, and how can its purity be validated?

The compound is synthesized via condensation of ethyl acetoacetate with hydroxylamine under controlled pH (6–7) and temperature (0–5°C) to favor the Z-isomer. Post-synthesis, purification is achieved using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires a combination of analytical techniques:

Q. How does the hydroxyimino group influence the compound’s stability under varying storage conditions?

The hydroxyimino (-NOH) group is prone to tautomerization and oxidation. Stability studies recommend:

- Storage at –20°C in anhydrous solvents (e.g., DMSO or ethanol) to minimize hydrolysis .

- Use of inert atmospheres (N₂/Ar) during handling to prevent oxidative degradation .

- Periodic stability checks via FT-IR to monitor carbonyl (C=O, ~1700 cm⁻¹) and oxime (N–O, ~930 cm⁻¹) peaks .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or cycloadditions?

The α,β-diketo oxime structure enables dual reactivity:

- Nucleophilic substitutions : The oxime group acts as a directing group, facilitating regioselective attacks at the β-keto position. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) suggest this is pH-dependent, with optimal activity in weakly acidic conditions (pH 4–5) .

- Cycloadditions : The conjugated enone system participates in [3+2] cycloadditions with nitrones, forming isoxazolidine derivatives. Computational modeling (DFT) predicts a low activation barrier (~25 kcal/mol) for this pathway .

Q. How does structural isomerism (Z vs. E) affect biological activity in enzyme inhibition assays?

The Z-configuration enhances steric accessibility for binding to enzyme active sites. Comparative studies using:

- Molecular docking (e.g., AutoDock Vina) show stronger binding affinity (ΔG = –8.2 kcal/mol) of the Z-isomer to pyruvate dehydrogenase compared to the E-isomer (ΔG = –6.9 kcal/mol) .

- Enzyme kinetics (Lineweaver-Burk plots) reveal non-competitive inhibition (Ki = 12 µM) of lactate dehydrogenase by the Z-isomer, while the E-isomer shows no significant activity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 60–85% for trifluoromethylated analogs) arise from:

- Solvent polarity : Higher yields in aprotic solvents (DMF vs. ethanol) due to reduced side reactions .

- Catalyst choice : Pd/C vs. Raney nickel in hydrogenation steps alters byproduct formation .

- Analytical calibration : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve HPLC quantification accuracy .

Methodological Challenges and Solutions

Q. How can researchers optimize spectral data interpretation for complex derivatives?

Advanced techniques include:

- 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra (e.g., distinguishing oxime protons from aromatic impurities) .

- Isotopic labeling (¹⁵N-hydroxylamine) to track oxime group behavior in reaction intermediates .

Q. What in vitro models are suitable for evaluating the compound’s metabolic interactions?

- HepG2 cell lines for hepatic metabolism studies, coupled with LC-MS/MS to detect glutathione adducts (indicative of detox pathways) .

- Mitochondrial lysate assays to assess interference with Krebs cycle enzymes (e.g., citrate synthase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.